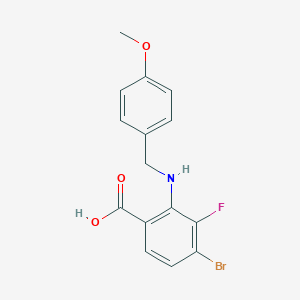

4-Bromo-3-fluoro-2-((4-methoxybenzyl)amino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-3-fluoro-2-((4-methoxybenzyl)amino)benzoic acid” is a chemical compound with the CAS Number: 2411636-36-5 . It has a molecular weight of 354.18 .

Molecular Structure Analysis

The linear formula of this compound is C15H13BRFNO3 . Unfortunately, the specific molecular structure analysis is not available in the search results.Scientific Research Applications

Carboxylation and Dehydroxylation of Phenolic Compounds

An anaerobic consortium has demonstrated the capability to transform phenolic compounds, including those with bromo- and fluoro-substitutions, into their corresponding meta-substituted benzoic acids under methanogenic conditions. This process includes the transformation of phenol to benzoate and 2-cresol to 3-methylbenzoic acid, highlighting a potential application in the bioremediation or biochemical conversion of phenolic pollutants (Bisaillon et al., 1993).

Photodynamic Therapy

A new zinc phthalocyanine derivative with high singlet oxygen quantum yield has been synthesized, characterized for its photophysical and photochemical properties, and suggested for use in photodynamic therapy as a Type II photosensitizer. This compound, featuring bromo-, methoxy-, and amino- substituents, shows promising application for cancer treatment due to its efficient production of singlet oxygen, a critical factor in photodynamic therapy (Pişkin et al., 2020).

Halogen Bonding in Crystal Engineering

Research on 4-bromo-3,5-di(methoxy)benzoic acid has provided insights into the strength and nature of Br ... Br type II halogen bonds in solid-state chemistry. The study reveals how methoxy-substituents influence the halogen bonding interactions, which are essential for designing materials with desired physical properties. This work is relevant for the field of crystal engineering and the development of new materials with specific optical or electronic characteristics (Raffo et al., 2016).

Chemical Reactivity and Molecular Properties

A density functional theory (DFT) study on 4-bromo-3-(methoxymethoxy) benzoic acid has investigated its structural, vibrational, and reactivity descriptors. This research contributes to understanding the molecular properties that govern the reactivity of such compounds, which is vital for synthesizing new molecules with tailored properties for applications in medicinal chemistry and material science (Yadav et al., 2022).

Properties

IUPAC Name |

4-bromo-3-fluoro-2-[(4-methoxyphenyl)methylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrFNO3/c1-21-10-4-2-9(3-5-10)8-18-14-11(15(19)20)6-7-12(16)13(14)17/h2-7,18H,8H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCLAPAIVVUHGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=C(C=CC(=C2F)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2609220.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2609221.png)

![methyl 5-bromo-2-{[(2E)-3-phenylprop-2-enoyl]oxy}benzoate](/img/structure/B2609224.png)

![Ethyl 4-[[2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2609226.png)

![ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2609228.png)

![2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2609229.png)

![3-(phenylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2609236.png)

![5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2609237.png)